molecular formula C21H20N2O6S B2765182 ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 897733-93-6

ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2765182
CAS No.: 897733-93-6
M. Wt: 428.46
InChI Key: BKJQYFARKGQFIU-DQRAZIAOSA-N
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Description

The compound ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate features a benzothiazole core fused with a dihydro-imino moiety. Key structural elements include:

  • A benzothiazole ring substituted at the 6-position with an ethyl carboxylate group.
  • A 2-methoxy-2-oxoethyl side chain at the 3-position, introducing ester functionality.

This architecture enables interactions such as hydrogen bonding (via carbonyl and imino groups) and π-π stacking (aromatic rings), which influence crystallinity and solubility . Structural determination of such compounds often relies on X-ray crystallography supported by programs like SHELX for refinement and analysis .

Properties

IUPAC Name

ethyl 2-(4-methoxybenzoyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S/c1-4-29-20(26)14-7-10-16-17(11-14)30-21(23(16)12-18(24)28-3)22-19(25)13-5-8-15(27-2)9-6-13/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJQYFARKGQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₅S
  • Molecular Weight : 366.41 g/mol

The compound features a benzothiazole moiety, which is known for its pharmacological properties, including antimicrobial and anticancer activities. The presence of methoxy groups and a carboxylate enhances its solubility and reactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells through various pathways:

  • Inhibition of Cell Proliferation : Research shows that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • Apoptotic Pathways : It has been observed to activate caspase pathways leading to programmed cell death in malignant cells.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G1/S phase, preventing further division of cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.
  • Antifungal Properties : The compound has also exhibited antifungal activity against common strains such as Candida albicans.

Anti-inflammatory Effects

Emerging research suggests that the compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Mechanisms may include:

  • Inhibition of pro-inflammatory cytokines.
  • Reduction of oxidative stress markers.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits proliferationStudy A
AntimicrobialEffective against bacteria and fungiStudy B
Anti-inflammatoryReduces cytokine levelsStudy C

Case Studies

  • Study on Anticancer Activity : A study involving the treatment of human breast cancer cell lines with the compound showed a 70% reduction in cell viability compared to controls after 48 hours of exposure. The study concluded that the compound's mechanism involved mitochondrial dysfunction leading to apoptosis.
  • Antimicrobial Efficacy Assessment : Another research assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for development into new antimicrobial agents.
  • Anti-inflammatory Research : A recent clinical trial evaluated the anti-inflammatory effects in a cohort with rheumatoid arthritis. Participants receiving the compound showed significant reductions in joint inflammation markers compared to placebo.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous derivatives from recent literature:

Compound Name Core Structure Key Substituents Functional Groups Notable Interactions
Target Compound Benzothiazole 4-Methoxybenzoyl, 2-methoxy-2-oxoethyl Ester, imino, methoxy H-bond (carbonyl, imino)
Ethyl (2Z)-2-{4-[(4-Chlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 4-Chlorobenzyl, dimethylaminophenyl Ester, chloro, amine H-bond (amine, ester), halogen effects
(2Z)-Ethyl 5-(4-Methoxyphenyl)-7-methyl-3-oxo-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 3,4,5-Trimethoxybenzylidene, 4-methoxyphenyl Ester, methoxy (multiple) H-bond (methoxy, carbonyl)
Ethyl 5-(4-Chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo-pyrimidine 4-Chlorophenyl, methoxycarbonyl Ester, chloro, carbonyl H-bond (carbonyl), π-π stacking

Key Observations

Chloro substituents (e.g., in and ) increase lipophilicity, favoring membrane permeability but reducing solubility in polar solvents. Methoxy groups (target compound and ) promote hydrogen bonding and may enhance crystallinity .

Hydrogen Bonding and Crystal Packing: The target compound’s 4-methoxybenzoyl group facilitates stronger intermolecular H-bonds compared to the 3,4,5-trimethoxybenzylidene group in , which distributes methoxy groups symmetrically.

Methodological Considerations

  • Crystallographic Tools : Programs like SHELXL and SHELXS are critical for refining crystal structures and solving phase problems . The Cambridge Structural Database (CSD) provides a repository for comparing bond lengths, angles, and packing motifs across similar compounds .
  • Hydrogen-Bond Analysis : Graph set analysis (as described in ) helps classify H-bond patterns, distinguishing between intramolecular and intermolecular interactions.
  • Ring Puckering: For non-planar heterocycles (e.g., thiazolo-pyrimidines), puckering coordinates (see ) quantify deviations from planarity, which may influence binding affinity in biological targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2Z)-3-(2-methoxy-2-oxoethyl)-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves:

Condensation of a benzothiazole precursor with a substituted imine (e.g., 4-methoxybenzoyl group) under acidic conditions (e.g., glacial acetic acid) .

Introduction of the methoxy-2-oxoethyl group via alkylation or Michael addition, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) .

Final esterification using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (e.g., 5–10 mol% for palladium-catalyzed steps) and solvent polarity to improve yields (reported 45–68% in similar compounds) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regioselectivity of the imine (Z-configuration) and methoxy group placement .
  • X-ray Crystallography : Resolve dihydrobenzothiazole ring conformation and hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation pathways .
    • Data Interpretation : Compare experimental IR carbonyl stretches (1670–1720 cm1^{-1}) with DFT-calculated values to validate tautomeric forms .

Q. How can preliminary biological activity screening be designed for this compound?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or caspase-3) .
    • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solubility-matched vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. halogen substituents) influence bioactivity and binding kinetics?

  • SAR Insights :

  • Methoxy Groups : Electron-donating methoxy substituents on the benzoyl ring enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) but may reduce metabolic stability .
  • Halogen Substitutions : Fluorine at the phenylimino position increases electronegativity, improving target affinity (e.g., Kd_d = 12 nM for 4-fluorophenyl analogs) but potentially raising toxicity .
    • Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling for aryl variations. Use SPR or ITC to quantify binding thermodynamics .

Q. How can conflicting data from biological assays (e.g., cytotoxicity vs. enzyme inhibition) be reconciled?

  • Case Study : A compound may show high cytotoxicity (IC50_{50} = 2 μM) but weak enzyme inhibition (IC50_{50} = 50 μM). Potential resolutions:

Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended targets .

Prodrug Activation : Test if serum esterases hydrolyze the ethyl ester to release an active carboxylic acid metabolite .

Membrane Permeability : Measure logP values (e.g., HPLC-derived) to correlate lipophilicity with cellular uptake .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methods :

Molecular Docking : Use AutoDock Vina to model binding to caspase-3 (PDB: 1PAU). Focus on hydrogen bonds between the imine group and Arg64/Gln161 .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the benzothiazole-enzyme complex .

QSAR : Develop 2D/3D models using MOE or Schrödinger to link substituent electronegativity to IC50_{50} trends .

Q. How can metabolic stability and toxicity be evaluated in preclinical studies?

  • Approaches :

  • Hepatic Microsomes : Incubate with rat/human liver microsomes + NADPH to measure t1/2_{1/2}. Identify metabolites via LC-MS/MS .
  • hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC50_{50} threshold >10 μM) .
  • AMES Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .

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